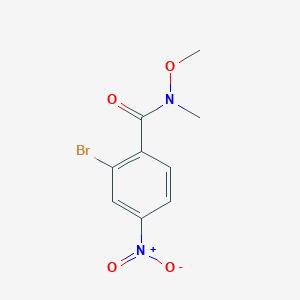![molecular formula C15H8BrClO3S B8005463 6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B8005463.png)
6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Bromination of the Phenoxy Group: The bromophenoxy group can be introduced through a nucleophilic substitution reaction using 4-bromophenol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid) as a catalyst.
Reduction: LiAlH4, NaBH4, ethanol as a solvent.
Substitution: Nucleophiles like amines, thiols, and alcohols, with bases like NaOH or KOH.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)thiophene-2-carboxylic acid
- 4-Bromobenzo[b]thiophene-2-carboxylic acid
- 4-Bromo-2-thiophenecarboxylic acid
Uniqueness
6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical modifications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
6-(4-bromophenoxy)-3-chloro-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO3S/c16-8-1-3-9(4-2-8)20-10-5-6-11-12(7-10)21-14(13(11)17)15(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALQOQNWPBZFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=C(S3)C(=O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

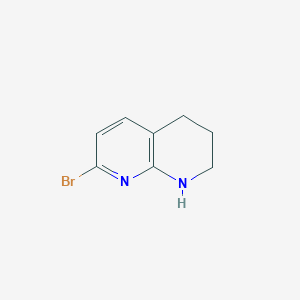
![Tert-butyl N-[4-(2-hydroxyethyl)pyridin-3-yl]carbamate](/img/structure/B8005398.png)

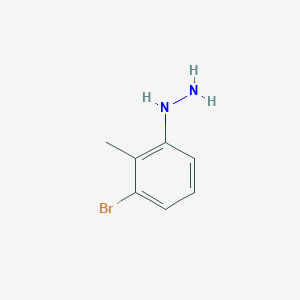
![1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B8005410.png)
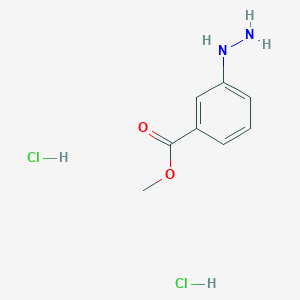
![1-Boc-3-[(4-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B8005417.png)


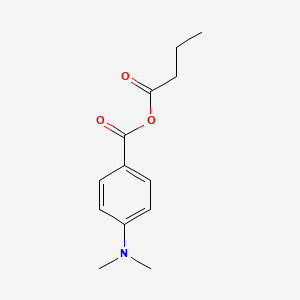

![3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid](/img/structure/B8005469.png)
